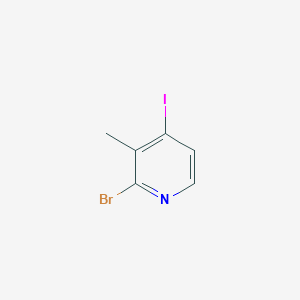

2-Bromo-4-iodo-3-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Materials Science Research

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, including vitamins and alkaloids. researchgate.netbldpharm.com In the realm of synthetic chemistry, pyridine and its derivatives are prized for their unique electronic characteristics and their ability to be converted into a wide range of functionalized compounds. researchgate.net The nitrogen atom imparts a dipole moment and a degree of basicity, influencing the reactivity of the ring and its interaction with other molecules. researchgate.net This makes the pyridine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility and bioavailability. bldpharm.compatsnap.comacs.org

Beyond pharmaceuticals, pyridine-containing compounds are integral to materials science. They can serve as ligands in the formation of organometallic complexes used in catalysis and are being explored for their potential in functional nanomaterials and redox-active scaffolds for applications in energy storage and photoredox catalysis. researchgate.netacs.org

Strategic Importance of Polyhalogenated Pyridines in Chemical Transformations

The presence of multiple halogen atoms on a pyridine ring, as seen in polyhalogenated pyridines, offers a platform for sequential and site-selective chemical transformations. nih.govthieme-connect.de The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many cross-coupling reactions) allows for a programmed introduction of different substituents onto the pyridine core. acs.org This regioselectivity is a powerful strategy for the divergent synthesis of complex, multi-substituted pyridines from a single starting material. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are cornerstone methodologies that leverage the reactivity of the carbon-halogen bond. nih.govthieme-connect.de Polyhalogenated pyridines are excellent substrates in these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.govthieme-connect.de This strategic functionalization is essential for building the molecular complexity required for advanced materials and biologically active compounds. nih.govthieme-connect.de

Overview of Research Landscape for 2-Bromo-4-iodo-3-methylpyridine Derivatives

This compound is a prime example of a polyhalogenated pyridine that holds significant potential as a synthetic intermediate. patsnap.comnih.gov Its structure, featuring a bromine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position, makes it an attractive building block for creating highly substituted pyridine derivatives. The presence of two different halogens allows for selective cross-coupling reactions, with the more reactive carbon-iodine bond typically reacting preferentially over the carbon-bromine bond.

Research into compounds like this compound is often driven by the need for novel intermediates in the synthesis of pharmaceuticals and agrochemicals. patsnap.comnih.gov A patented synthesis route for this compound highlights its importance as a precursor, likely for more complex target molecules. patsnap.com The "halogen dance" reaction, a process involving the migration of a halogen atom, is a key strategy that can be employed in the synthesis of such polyfunctionalized pyridines. patsnap.com While specific, extensive research on the direct applications of this compound is not widely published, its value lies in its potential for creating a diverse array of downstream products through selective chemical manipulation of its halogenated sites. patsnap.comnih.gov

Properties of this compound

Detailed experimental data for the physical and chemical properties of this compound are not extensively available in the reviewed scientific literature and commercial databases. However, based on its structure, some properties can be inferred.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₅BrIN |

| Molecular Weight | 297.92 g/mol bldpharm.com |

| CAS Number | 1227579-05-6 bldpharm.com |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Likely soluble in organic solvents like tetrahydrofuran, ethyl acetate, and dichloromethane. |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not readily found in publicly accessible databases. Analysis of related structures suggests the following expected spectral features:

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a signal for the methyl group protons.

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methyl group.

IR Spectroscopy: Characteristic absorptions for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Br and C-I stretching vibrations.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

A key synthesis route for this compound involves a "halogen dance" reaction. patsnap.com One patented method describes a two-step process: patsnap.com

Halogenation of a 2-bromopyridine (B144113) raw material to generate 2-bromo-3-iodopyridine (B1280457). patsnap.com

A subsequent halogen dance reaction on 2-bromo-3-iodopyridine to yield the final product, this compound. patsnap.com

The reactivity of this compound is dominated by the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond at the 4-position is expected to be significantly more reactive than the carbon-bromine bond at the 2-position. acs.org This allows for selective functionalization at the 4-position, leaving the 2-position available for a subsequent, different coupling reaction. This sequential functionalization is a powerful tool for the construction of complex, non-symmetrical pyridine derivatives.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1227579-05-6 |

|---|---|

Molekularformel |

C6H5BrIN |

Molekulargewicht |

297.92 g/mol |

IUPAC-Name |

2-bromo-4-iodo-3-methylpyridine |

InChI |

InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |

InChI-Schlüssel |

ADTBELPVKHLIML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1Br)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 4 Iodo 3 Methylpyridine

Regioselective Halogenation Approaches for Pyridine (B92270) Derivatives

Direct electrophilic halogenation of the pyridine ring is often challenging due to its electron-deficient nature. However, the presence of activating groups or the use of specific reaction sequences can facilitate regioselective halogenation.

Stepwise Halogenation Protocols

A notable stepwise approach to synthesize polysubstituted pyridines involves the use of an amino group to direct halogenation, followed by its removal or replacement. For instance, a synthetic route can commence with 2-amino-3-methylpyridine. The amino group at the C2 position activates the pyridine ring and directs electrophilic substitution to the C5 and C3 positions.

Following the introduction of the first halogen, a Sandmeyer-type reaction can be employed to replace the amino group with a second halogen. This classic diazotization reaction, followed by treatment with a copper(I) halide, allows for the introduction of a bromine or chlorine atom at the C2 position. While this provides a general strategy for di- and tri-substituted pyridines, the specific synthesis of 2-bromo-4-iodo-3-methylpyridine via this route would require careful selection of halogenating agents and reaction conditions to achieve the desired regioselectivity at the C4 position, which can be challenging.

A more direct stepwise approach would involve the selective bromination of 3-methylpyridine (B133936), followed by regioselective iodination. However, controlling the position of the initial bromination on 3-methylpyridine can be difficult, often leading to a mixture of products. Subsequent iodination would then also need to be highly regioselective.

Selective Introduction of Bromine and Iodine Substituents

The selective introduction of bromine and iodine onto a pyridine ring is dictated by the directing effects of existing substituents and the choice of halogenating agents. For example, in the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine, bromination with N-bromosuccinimide (NBS) occurs first, followed by iodination with iodine. daneshyari.com This selectivity is governed by the electronic properties of the starting material and the reactivity of the halogenating agents.

In the context of this compound, if starting from 2-bromo-3-methylpyridine, the challenge lies in introducing the iodine atom specifically at the C4 position. The bromine atom and the methyl group will influence the regioselectivity of the subsequent electrophilic iodination.

Directed Metalation and Halogen Dance Reactions

Directed ortho-metalation (DoM) and the related halogen dance reactions are powerful tools for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridines. These methods offer a more controlled approach to the synthesis of this compound.

Lithiation Strategies and Subsequent Halogenation

Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of 2-bromo-3-methylpyridine, the bromine atom can act as a DMG, directing lithiation to the C3 position. However, the methyl group at C3 would sterically hinder this, making lithiation at the C4 position a possibility, although less favored electronically.

A more effective strategy is the "halogen dance" reaction, which is a base-catalyzed isomerization of a halogen atom on an aromatic ring. A patented process describes the synthesis of this compound starting from 2-bromo-3-iodopyridine (B1280457). rsc.org In this process, treatment with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures initiates a halogen dance, leading to the migration of the iodine atom from the C3 to the C4 position, followed by methylation. rsc.org

| Starting Material | Reagents | Product | Yield |

| 2-bromo-3-iodopyridine | 1. n-BuLi, THF, -70°C2. Methyl iodide | This compound | 30% |

This table presents data from a patented synthesis of this compound via a halogen dance reaction. rsc.org

Palladium-Catalyzed Halogen Dance Transformations

While base-mediated halogen dance reactions are more common for pyridines, palladium catalysis can also be employed for C-H activation and functionalization of pyridine derivatives. Palladium-catalyzed reactions often offer high regioselectivity and functional group tolerance. For instance, palladium-catalyzed halogenation of 2-phenylpyridine using N-halosuccinimides has been shown to be highly regioselective.

In the context of a halogen dance, palladium catalysis could potentially facilitate the isomerization of a dihalopyridine. However, specific examples of palladium-catalyzed halogen dance reactions to synthesize this compound are not prominently reported in the literature. The mechanism would likely involve oxidative addition of the palladium catalyst to the C-X bond, followed by a series of isomerizations and reductive elimination.

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of directed metalation and halogen dance reactions is highly sensitive to the reaction conditions.

| Parameter | Influence on Regioselectivity |

| Temperature | Lower temperatures (e.g., -78 °C) are often crucial for kinetic control, favoring the formation of the thermodynamically less stable, but kinetically favored, lithiated intermediate. Increasing the temperature can lead to isomerization and the formation of more stable products. |

| Solvent | The choice of solvent, such as tetrahydrofuran (THF) or diethyl ether, can affect the aggregation state and reactivity of the organolithium reagent, thereby influencing the site of deprotonation. |

| Base | The choice of base is critical. n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used. The steric bulk of the base can influence the accessibility of different protons on the pyridine ring. For example, the more sterically hindered LDA may favor deprotonation at a less hindered site. |

| Reagents | The nature of the electrophile used to quench the lithiated intermediate is also important. For introducing iodine, sources like molecular iodine (I₂) or 1,2-diiodoethane are commonly used. |

The interplay of these factors must be carefully optimized to achieve the desired regioselective synthesis of this compound.

Alternative Synthetic Routes and Precursor Utilization

Synthesis from Related Pyridine Building Blocks

A primary strategy for synthesizing this compound involves multi-step processes starting from simpler brominated pyridines. patsnap.com One common route begins with 2-bromopyridine (B144113), which is first subjected to a halogenation reaction to generate an iodinated intermediate. patsnap.com This intermediate then undergoes a "halogen dance" reaction, a base-catalyzed intramolecular halogen migration, followed by methylation to yield the final product. patsnap.com

Key synthetic pathways utilizing different pyridine precursors are:

From 2-Bromopyridine: This method involves a two-step process. First, 2-bromopyridine is halogenated to form 2-bromo-3-iodopyridine. This intermediate is then used in a subsequent halogen dance reaction to produce this compound. patsnap.com

From 2-Bromo-3-iodopyridine: This related pathway uses 2-bromo-3-iodopyridine as the direct precursor. The compound is dissolved in a solvent like tetrahydrofuran (THF), cooled to a low temperature (e.g., -70°C), and treated with n-butyllithium (n-BuLi). This is followed by the addition of a methylating agent, such as methyl iodide, to introduce the methyl group at the 3-position. patsnap.com

From 2-Bromo-3-methylpyridine: An alternative approach starts with 2-bromo-3-methylpyridine. This precursor is iodinated to introduce the iodine atom at the 4-position, yielding the target compound. patsnap.com

The following table summarizes the key aspects of these precursor-based synthetic routes.

| Starting Material | Key Intermediates/Reagents | Process Description |

| 2-Bromopyridine | 1. n-BuLi, 2,2,6,6-tetramethylpiperidine 2. Anhydrous Magnesium Chloride or Zinc Chloride 3. Iodine | Halogenation and metalation followed by reaction with iodine to form an iodinated pyridine, which then undergoes further reaction. patsnap.com |

| 2-Bromo-3-iodopyridine | 1. n-BuLi 2. Methyl Iodide | A halogen dance reaction is initiated, followed by quenching with an electrophile (methyl iodide) to install the methyl group. patsnap.com |

| 2-Bromo-3-methylpyridine | Iodinating Agent | Direct iodination of the pyridine ring at the 4-position. patsnap.com |

Optimization of Reaction Yields and Purity

Optimizing the synthesis of this compound is critical for achieving high yields and purity, which is essential for its use in subsequent applications. Research has focused on refining reaction parameters, including the choice of reagents, temperature control, and purification methods. patsnap.com

A key area of optimization involves the metal-halogen exchange and subsequent iodination steps when starting from 2-bromopyridine. The process is typically conducted at very low temperatures, between -70°C and -60°C, to control reactivity and minimize side-product formation. patsnap.com The choice of metal salt, such as anhydrous zinc chloride or anhydrous magnesium chloride, can also influence the reaction's outcome. patsnap.com

Post-reaction workup and purification are also vital for isolating a high-purity product. Standard procedures include quenching the reaction with a saturated aqueous solution, such as ammonium chloride or sodium hydrogen sulfite. patsnap.com This is followed by extraction of the product into an organic solvent like ethyl acetate. The combined organic layers are then washed, typically with a brine solution (25% sodium chloride), to remove inorganic impurities before the solvent is removed under reduced pressure. patsnap.com

The table below details parameters that are often adjusted to optimize the synthesis.

| Parameter | Conditions / Reagents | Purpose |

| Temperature | -70°C to -60°C | Controls reaction rate and minimizes the formation of byproducts during metal-halogen exchange. patsnap.com |

| Metal Salt | Anhydrous Zinc Chloride or Anhydrous Magnesium Chloride | Used in conjunction with organolithium reagents to facilitate specific transformations on the pyridine ring. patsnap.com |

| Quenching Agent | Saturated Ammonium Chloride or Saturated Sodium Hydrogen Sulfite | Neutralizes reactive species and stops the reaction safely. patsnap.com |

| Purification | Extraction with Ethyl Acetate, Washing with Brine | Isolates the organic product from the aqueous reaction mixture and removes inorganic salts. patsnap.com |

One-Pot Synthesis Strategies

A one-pot strategy has been developed based on the halogen dance reaction mechanism. patsnap.com This process starts with a readily available precursor like 2-bromopyridine and proceeds through the necessary halogenation and methylation steps without isolating the 2-bromo-3-iodopyridine intermediate. patsnap.com Such strategies are central to creating more efficient and scalable synthetic processes for complex molecules. core.ac.uk

The general workflow for a one-pot synthesis is outlined below.

| Step | Reagents & Conditions | Description |

| 1. Initial Reaction | 2-Bromopyridine, Tetrahydrofuran (THF), Cooled to below -50°C | The starting material is dissolved and prepared for the first transformation. patsnap.com |

| 2. Metalation | n-Butyllithium (n-BuLi) | An organolithium reagent is added to initiate metal-halogen exchange. patsnap.com |

| 3. Iodination | Iodine | An iodine source is introduced to form the iodinated intermediate in situ. patsnap.com |

| 4. Halogen Dance / Methylation | Low Temperature, Methyl Iodide | The reaction conditions are maintained to allow for the halogen dance, followed by the addition of the methylating agent to form the final product. patsnap.com |

Reaction Chemistry and Transformational Studies of 2 Bromo 4 Iodo 3 Methylpyridine

Nucleophilic Substitution Reactions at Bromine and Iodine Centers

General principles of organic chemistry suggest that the carbon-halogen bonds in 2-Bromo-4-iodo-3-methylpyridine would be susceptible to nucleophilic attack. The relative reactivity of the bromo and iodo substituents is typically influenced by the C-I bond being weaker than the C-Br bond, often leading to preferential substitution at the iodine-bearing carbon. However, without experimental data, any discussion remains purely speculative.

Cross-Coupling Reaction Methodologies

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Dihalogenated substrates like this compound are potentially valuable building blocks in this context, allowing for sequential, selective couplings.

Stille Coupling Reactions with Organotin Reagents

The Stille reaction, a palladium-catalyzed coupling of an organic halide with an organotin compound, is a powerful tool for forming carbon-carbon bonds. wikipedia.org In the context of this compound, the significant difference in bond strength between the C-I and C-Br bonds allows for highly selective reactions. The C-I bond is weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. psu.edu This allows for the selective substitution of the iodine atom at the C4 position, while leaving the bromine atom at the C2 position intact for subsequent transformations.

This chemoselectivity is crucial for the sequential introduction of different organic fragments. For instance, a Stille coupling can be performed at the C4 position with an organotin reagent, followed by a different coupling reaction at the C2 position. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an organostannane reagent (R-SnBu₃). psu.edursc.org

Table 1: Representative Stille Coupling Reaction

| Electrophile | Reagent | Catalyst | Product | Yield | Reference |

| This compound | Aryl-SnBu₃ | Pd(PPh₃)₄ | 2-Bromo-4-aryl-3-methylpyridine | High | psu.edursc.org |

This table is a generalized representation based on established principles of Stille coupling selectivity.

Kumada Coupling Reactions

The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) to form carbon-carbon bonds with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Stille reaction, the Kumada coupling can exploit the differential reactivity of the halogens in this compound. The more reactive C-I bond is expected to undergo coupling preferentially, allowing for selective functionalization at the C4 position. wikipedia.org This reaction is particularly useful for introducing alkyl, vinyl, or aryl groups. wikipedia.org

The choice of catalyst, often a palladium(II) or nickel(II) complex with phosphine (B1218219) ligands, is critical for achieving high yields and selectivity. wikipedia.org

Table 2: Predicted Kumada Coupling Reaction

| Electrophile | Reagent | Catalyst | Product | Selectivity | Reference |

| This compound | R-MgBr | Pd(dppf)Cl₂ or Ni(dppe)Cl₂ | 2-Bromo-4-R-3-methylpyridine | High for C4 | wikipedia.orgorganic-chemistry.org |

This table illustrates the expected outcome based on the principles of Kumada coupling and halogen reactivity.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and is applicable to substrates like this compound. wikipedia.org Again, the reaction is expected to proceed selectively at the more reactive C-4 iodo position. This allows for the introduction of vinyl groups, which can be further elaborated. The standard conditions involve a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and an alkene. wikipedia.org

Table 3: Anticipated Heck Coupling Reaction

| Electrophile | Reagent | Catalyst | Base | Product | Reference |

| This compound | Alkene | Pd(OAc)₂/phosphine ligand | K₂CO₃ or Et₃N | 2-Bromo-4-vinyl-3-methylpyridine | wikipedia.orgorganic-chemistry.org |

This table presents a hypothetical Heck reaction based on known reactivity patterns.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond. wikipedia.orglibretexts.org This reaction is highly effective for the alkynylation of this compound. The C-I bond's higher reactivity ensures that the coupling occurs selectively at the C4 position. libretexts.org This selectivity is a common feature in dihalogenated systems where iodine and bromine are present. libretexts.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.org

Table 4: Selective Sonogashira Coupling Reaction

| Electrophile | Reagent | Catalysts | Base | Product | Reference |

| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine | 2-Bromo-4-(alkynyl)-3-methylpyridine | wikipedia.orglibretexts.org |

This table depicts the expected selective Sonogashira coupling.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool in medicinal chemistry and materials science. For this compound, the amination can be directed to either the C4 or C2 position, depending on the reaction conditions and the catalyst system employed. wikipedia.orglibretexts.org The choice of phosphine ligand is crucial in controlling the selectivity and efficiency of the amination. libretexts.org

By carefully selecting the palladium precursor, ligand, and base, it is possible to achieve selective amination at the more reactive C-I bond. libretexts.org

Table 5: Buchwald-Hartwig Amination Reaction

| Electrophile | Reagent | Catalyst/Ligand | Base | Product | Reference |

| This compound | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOtBu | 2-Bromo-4-(R¹R²N)-3-methylpyridine | wikipedia.orglibretexts.org |

This table provides a representative example of a Buchwald-Hartwig amination.

Strategies for Differential Halogen Reactivity in Cross-Coupling

The synthetic utility of this compound is maximized by exploiting the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent difference allows for a sequential and site-selective functionalization strategy.

A typical strategy involves an initial cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, at the more reactive C4-iodo position under relatively mild conditions. The resulting 2-bromo-4-substituted-3-methylpyridine can then be isolated and subjected to a second, often more forcing, cross-coupling reaction at the less reactive C2-bromo position. This second step can introduce a different functional group, leading to the synthesis of highly substituted and complex pyridine (B92270) derivatives. The choice of catalyst, ligand, and reaction temperature can be fine-tuned to ensure selectivity at each step. nih.gov For instance, oxidative addition to the C-I bond can often be achieved at lower temperatures than for the C-Br bond.

Advanced Functionalization and Derivatization Strategies

Beyond the primary cross-coupling reactions, the strategic location of the bromo and iodo groups on the 3-methylpyridine (B133936) core allows for more advanced synthetic transformations. After the initial selective functionalization at the C4 position, the remaining bromine at the C2 position serves as a handle for further derivatization.

For example, after a Sonogashira coupling at C4 to introduce an alkyne, the bromine at C2 can be used in a subsequent intramolecular reaction, leading to the formation of fused heterocyclic systems. Alternatively, the bromine can be displaced by a variety of nucleophiles under specific conditions, or it can be involved in metal-halogen exchange to generate an organometallic species, which can then react with various electrophiles. These multi-step sequences, which rely on the initial selective functionalization of the C-I bond, open up pathways to a diverse range of complex molecules with potential applications in various fields of chemical research.

Carbon-Carbon Bond Formation via Organometallic Reagents

The presence of two distinct halogen atoms on the pyridine ring of this compound offers a versatile platform for selective carbon-carbon bond formation through various organometallic cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential and site-specific functionalization. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0), than the C-Br bond. libretexts.org This reactivity difference enables selective coupling at the 4-position of the pyridine ring.

Commonly employed organometallic cross-coupling reactions for pyridine derivatives include the Suzuki, Sonogashira, and Negishi couplings.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, a selective Suzuki coupling can be achieved at the 4-position by reacting it with an aryl or vinyl boronic acid. researchgate.netnih.gov The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the case of this compound, the more reactive C-I bond allows for the selective introduction of an alkynyl group at the 4-position. libretexts.org This method is highly valuable for the synthesis of substituted alkynylpyridines. organic-chemistry.orgresearchgate.net

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org Similar to the other coupling reactions, the greater reactivity of the C-I bond in this compound directs the initial coupling to the 4-position. researchgate.net

These organometallic reactions are powerful tools for the elaboration of the this compound scaffold, enabling the synthesis of a diverse array of more complex pyridine derivatives. libretexts.orgmmcmodinagar.ac.inmsu.edu

C-H Bond Functionalization Directed by Pyridine Nitrogen

The nitrogen atom in the pyridine ring can direct the functionalization of specific C-H bonds within the molecule, offering an alternative and often more atom-economical approach to substitution compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Ortho- and Meta-Functionalization Strategies

Directing group strategies are commonly employed to achieve regioselective C-H functionalization. The pyridine nitrogen itself can act as a directing group, facilitating reactions at the ortho-positions (C2 and C6). However, achieving meta-functionalization (at C3 and C5) is significantly more challenging due to the inherent electronic properties of the pyridine ring. snnu.edu.cnnih.gov

Recent advancements have focused on overcoming this challenge. One strategy involves the temporary dearomatization of the pyridine ring. nih.govresearchgate.net This process alters the electronic nature of the ring, rendering the meta-position more susceptible to attack by electrophiles or radical species. innovations-report.com After the desired functional group is introduced, the aromaticity of the pyridine ring is restored. innovations-report.com

For substituted pyridines, the existing substituents can influence the regioselectivity of C-H functionalization. In the case of this compound, the interplay between the directing effect of the nitrogen atom and the electronic and steric effects of the halogen and methyl substituents would dictate the outcome of C-H functionalization reactions.

Ruthenium-Catalyzed Decarboxylative Functionalization

Ruthenium-catalyzed decarboxylative functionalization represents a powerful method for C-H bond activation. acs.orgbohrium.com This approach often involves the coupling of a carboxylic acid with a C-H bond, releasing carbon dioxide as the only byproduct. While direct studies on this compound might be limited, the principles of this methodology can be applied. For instance, a carboxylic acid could be coupled at a specific C-H position on the pyridine ring, directed by the nitrogen atom. nih.govrsc.org

A notable strategy involves a directing group relay, where an initial functionalization installs a new directing group that then facilitates a second C-H activation at a different position. nih.gov For example, a carboxyl group can direct the installation of a 2-pyridyl group, which then directs a subsequent meta-C-H functionalization. nih.govrsc.org This type of sequential functionalization could, in principle, be adapted for complex pyridines like this compound to build intricate molecular architectures.

Other Electrophilic and Radical Reactions

Beyond the well-established organometallic cross-coupling and C-H functionalization reactions, this compound can potentially undergo other electrophilic and radical transformations.

Radical Reactions: Radical reactions offer a complementary approach to functionalize pyridine rings. libretexts.org For instance, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH). libretexts.org This process involves the homolytic cleavage of the carbon-halogen bond, followed by abstraction of a hydrogen atom from the hydride source. libretexts.org Given the weaker C-I bond compared to the C-Br bond, selective radical deiodination at the 4-position might be feasible under controlled conditions.

Pyridine Ring Modification and Rearrangement Studies

The pyridine core of this compound is not immutable and can undergo rearrangements, particularly involving the halogen substituents.

Halogen Migration (e.g., Halogen Dance Mechanism)

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogenation-dehalogenation steps. wikipedia.orgwhiterose.ac.uk

For a dihalopyridine like this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could initiate a halogen dance. The base would abstract a proton from the ring, likely at the most acidic position, to form a lithiated intermediate. nih.gov This intermediate can then undergo an intermolecular halogen transfer with another molecule of the starting material or a different halogen source, leading to a rearranged product. wikipedia.orgresearchgate.net The thermodynamic stability of the resulting organolithium species often drives the direction of the migration. nih.gov

A patent describes a synthesis process for this compound that involves a halogen dance reaction starting from 2-bromo-3-iodopyridine (B1280457). patsnap.com This indicates the practical utility of this rearrangement in accessing specific substitution patterns on the pyridine ring. The precise conditions, such as the choice of base, temperature, and solvent, are crucial for controlling the outcome of the halogen dance reaction. wikipedia.orgnih.gov Continuous-flow chemistry has also been employed to control the selective formation of intermediates in halogen dance reactions of dihalopyridines. nih.govresearchgate.net

Isomerization Pathways via Pyridyne Intermediates

The isomerization of halogenated pyridines, particularly through a "halogen dance" mechanism, represents a significant area of study in heterocyclic chemistry. This process, which involves the base-catalyzed migration of a halogen atom to a different position on the pyridine ring, can be a powerful tool for accessing substituted pyridines that are otherwise difficult to synthesize. researchgate.netpatsnap.com In the context of this compound, such isomerizations are intrinsically linked to the formation of highly reactive pyridyne intermediates.

The synthesis of this compound itself is notably achieved through a halogen dance reaction. patsnap.com The process starts from 2-bromo-3-iodopyridine, which upon treatment with a strong base, undergoes rearrangement to yield the this compound product after quenching with an electrophile like methyl iodide. patsnap.com This preparative route underscores the inherent propensity of the dihalogenated pyridine scaffold to undergo isomerization under basic conditions.

The mechanism of this transformation is thought to proceed via the formation of a pyridyne intermediate. In the case of a 2,3-dihalopyridine, treatment with a strong base such as lithium diisopropylamide (LDA) can induce deprotonation. The position of deprotonation is influenced by the acidity of the ring protons, which is in turn affected by the electron-withdrawing nature of the halogen substituents. For a 2,3-dihalopyridine, deprotonation is expected to occur at the C4 position, being ortho to the C3-halogen and meta to the C2-halogen. Subsequent elimination of a metal halide can lead to the formation of a 3,4-pyridyne intermediate. nih.gov

In the specific case of a precursor like 2-bromo-3-iodopyridine, the greater lability of the iodo group suggests that deprotonation at C4, followed by elimination of lithium iodide, would generate a 2-bromo-3,4-pyridyne. However, the halogen dance phenomenon implies a more complex series of equilibria. The initially formed lithiated species can undergo a series of halogen and metal exchanges, leading to a thermodynamically more stable intermediate. nih.gov For 2,3-dihalopyridines, it has been observed that a 4-lithiated species can be formed as the thermodynamic product of the halogen dance. nih.gov

While detailed mechanistic studies specifically on the isomerization of this compound are not extensively documented in peer-reviewed literature, the principles of the halogen dance reaction on related systems provide a strong basis for understanding its potential isomerization pathways. Treatment of this compound with a strong, non-nucleophilic base would likely initiate deprotonation at one of the available ring positions, C5 or C6. The relative acidity of these protons would dictate the initial site of lithiation.

Following deprotonation, the resulting pyridyl anion could undergo intramolecular halogen migration. Given the presence of both bromo and iodo substituents, a complex equilibrium of intermediates is possible. The migration could lead to the formation of various isomeric dihalomethylpyridines. The precise nature of the pyridyne intermediate formed would depend on which halogen is eliminated.

Computational studies on substituted 3,4-pyridynes have shown that the regioselectivity of subsequent nucleophilic attack is governed by the distortion of the aryne triple bond, which is influenced by the electronic effects of the substituents. acs.org An electron-withdrawing substituent at the C5 position of a 3,4-pyridyne, for instance, favors nucleophilic addition at the C3 position. acs.org This suggests that in an isomerization reaction of this compound proceeding through a pyridyne, the nature and position of the methyl and remaining halogen groups on the pyridyne ring would direct the re-addition of a halide ion, leading to a specific isomer.

The table below outlines the potential starting materials and resulting isomeric products in halogen dance reactions involving bromo-iodo-methylpyridines, based on documented transformations of related systems.

| Starting Material | Reagents | Key Intermediate Type | Potential Isomeric Product(s) |

| 2-Bromo-3-iodopyridine | 1. LDA, -70°C 2. CH₃I | 4-Lithio-2-bromo-3-iodopyridine (via Halogen Dance) | This compound |

| 2-Chloro-3-bromopyridine | LDA, -20°C | 4-Lithio-2-chloro-3-bromopyridine (via Halogen Dance) | 2-Chloro-4-bromo-3-substituted pyridines (after electrophilic quench) |

| 3-Chloropyridine | 1. n-BuLi/RMgBr·LiCl 2. Electrophile | 3,4-Pyridyne | 3,4-Difunctionalized pyridines |

Table 1: Examples of Isomerization and Functionalization of Halopyridines via Pyridyne-related Intermediates

Further detailed experimental and computational studies are required to fully elucidate the specific isomerization pathways of this compound via pyridyne intermediates, including the definitive structure of the pyridyne(s) involved and the thermodynamic and kinetic factors governing the formation of the resulting isomers.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Building Block for Complex Heterocyclic Structures

The utility of a molecule like 2-bromo-4-iodo-3-methylpyridine lies in its capacity to serve as a scaffold for constructing more elaborate heterocyclic systems. The differential reactivity of the C-I and C-Br bonds is, in principle, ideal for the controlled introduction of various substituents.

Synthesis of Multi-Substituted Pyridines

The synthesis of multi-substituted pyridines is a central goal in medicinal and materials chemistry. nih.gov General methods often involve the modification of existing pyridine (B92270) rings through reactions like the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net In theory, this compound could be selectively reacted at the more labile C-I bond first, followed by a subsequent reaction at the C-Br bond to introduce two different aryl or alkyl groups, leading to a tri-substituted pyridine. However, specific studies detailing this pathway with this compound are not found in the surveyed literature. Research on related isomers, such as 2-bromo-3-methylpyridine, has shown successful conversion into complex pyridone structures, demonstrating the general potential of this class of compounds. nih.gov

Construction of Fused-Ring Systems

Fused-ring systems containing a pyridine core are prevalent in many biologically active compounds. Building blocks with multiple reactive sites are often essential for the cyclization reactions needed to form these structures. While the functional group array of this compound suggests it could be a valuable precursor for intramolecular reactions to form fused rings, no specific examples of its use for this purpose have been documented in the available research.

Intermediate in the Synthesis of Diverse Organic Molecules

The role of halogenated heterocycles as intermediates is well-established in organic synthesis. They provide the foundational skeletons upon which the complexity of a target molecule is built.

Precursor for Bioactive Compound Synthesis

Pyridine derivatives are integral to a vast number of bioactive compounds and pharmaceuticals. nih.gov The ability to functionalize the pyridine ring at specific positions is key to tuning a molecule's biological activity. While related compounds like 2-bromo-4-methylpyridine (B133514) have been used in the synthesis of biologically relevant molecules, including an ocular age pigment, no specific bioactive compounds have been reported as being synthesized from this compound. sigmaaldrich.com The general class of halogenated picolines is broadly cited as being important for the synthesis of medicines and pesticides, but concrete examples for this specific isomer are absent. patsnap.com

Integration into Natural Product Total Synthesis

The total synthesis of natural products is a field that pushes the boundaries of organic chemistry, often requiring highly functionalized and unique building blocks. nih.gov While substituted pyridines are featured in many natural products, there are no published total synthesis campaigns that report the integration of this compound as an intermediate or starting material.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the reaction pathways of 2-bromo-4-iodo-3-methylpyridine is crucial for its strategic use in organic synthesis. Researchers have explored its behavior in several key reaction types, including halogen migrations, isomerization, and selective functionalization.

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic ring. clockss.orgwhiterose.ac.uk This reaction is particularly relevant for bromo- and iodo-substituted heterocycles. clockss.org In the context of this compound, the synthesis of the compound itself can involve a halogen dance mechanism. For instance, a patented synthesis process describes the generation of this compound from a 2-bromo-3-iodopyridine (B1280457) precursor via a halogen dance reaction. patsnap.com

The generally accepted mechanism for a halogen dance on a halopyridine involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the pyridine (B92270) ring, creating a lithiated intermediate.

Halogen Migration: The negatively charged carbon attacks an adjacent carbon bearing a halogen, leading to the formation of a transient halonium-like intermediate. This is followed by the expulsion of the lithium halide, resulting in a rearranged lithiated pyridine.

Quenching: The final lithiated species is quenched with an electrophile (e.g., an acid to provide a proton) to give the rearranged product.

In the case of a dihalopyridine, the process allows for the transposition of halogen atoms, providing access to isomers that are otherwise difficult to synthesize. researchgate.net The lability of iodine and bromine atoms makes them particularly susceptible to such migrations. clockss.org

Isomerization reactions of dihalopyridines can proceed through highly reactive aryne intermediates, known as pyridynes. The formation of a 3,4-pyridyne intermediate is a plausible pathway in the reactions of related compounds. mdpi.com When a 3,4-dihalopyridine is treated with a strong base, elimination of a hydrogen halide can lead to the formation of a pyridyne, which is a pyridine ring containing a formal triple bond.

For a molecule like this compound, treatment with a strong base could potentially lead to deprotonation at C-5 followed by elimination of HBr or HI, though the formation of a pyridyne from this specific substitution pattern is less direct than from vicinal dihalides. However, pyridyne intermediates are critical in understanding the regiochemical outcomes of certain nucleophilic addition reactions, as the nucleophile can add to either end of the strained triple bond, leading to a mixture of products. The distortion of the aryne intermediate, influenced by the substituents, can direct the regioselectivity of the nucleophilic attack. mdpi.com

The presence of two different halogen atoms at positions 2 and 4 offers a platform to study regioselectivity in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions. researchgate.netnih.gov The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl. Therefore, in a molecule containing both a bromo and an iodo substituent, the carbon-iodine bond is expected to react preferentially.

For this compound, the following factors govern regioselectivity:

Bond Strength: The C-I bond is weaker and more easily undergoes oxidative addition to a low-valent palladium catalyst compared to the C-Br bond.

Electronic Effects: The pyridine nitrogen exerts a strong electron-withdrawing effect, making the α-position (C-2) more electrophilic and generally more reactive in cross-coupling reactions of dihalopyridines like 2,4-dibromopyridine. researchgate.netnsf.gov

Steric Hindrance: The methyl group at C-3 provides steric hindrance around both the C-2 and C-4 positions, which can modulate the accessibility of the catalytic center.

In a typical Suzuki coupling, selective reaction at the C-4 position is expected due to the greater lability of the C-I bond. This allows for the sequential functionalization of the pyridine ring, first at the C-4 position and subsequently at the C-2 position. However, reaction conditions, particularly the choice of ligand and catalyst system, can sometimes be tuned to alter or even reverse this innate selectivity. nsf.gov

Table 1: Factors Influencing Regioselectivity in Cross-Coupling of this compound

| Factor | Influence on C-2 Position (Bromo) | Influence on C-4 Position (Iodo) | Expected Outcome |

|---|---|---|---|

| Halogen Identity | Stronger C-Br bond, less reactive. | Weaker C-I bond, more reactive. | Selective coupling at C-4. |

| Electronic Effect | Activated by adjacent nitrogen atom. | Less activated by nitrogen position. | Favors C-2 reactivity, but often overridden by halogen identity. |

| Steric Effect | Hindered by adjacent methyl group. | Hindered by adjacent methyl group. | May slow reaction at both sites, but C-4 remains favored. |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting and rationalizing the behavior of molecules like this compound without the need for laboratory experiments. whiterose.ac.uk

DFT calculations are widely used to model the electronic structure, geometry, and reactivity of halogenated heterocycles. mdpi.com For this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Bond Dissociation Energies (BDEs): Quantify the relative strengths of the C-Br and C-I bonds. Theoretical BDEs are excellent predictors of regioselectivity in cross-coupling reactions, confirming that the C-I bond is weaker and thus more reactive. nsf.gov

Model Reaction Pathways: Calculate the energy profiles of entire reaction mechanisms, such as the halogen dance or oxidative addition steps. This allows for the identification of transition states and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and selectivity.

DFT studies on similar dihalopyridines have shown that the preference for C-2 versus C-4 reactivity in cross-coupling can be explained by analyzing the energies of the oxidative addition transition states. nsf.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk

HOMO (Highest Occupied Molecular Orbital): Represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region where the molecule is most likely to accept electrons (acting as an electrophile).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP map would highlight the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The electronegative nitrogen atom in the pyridine ring and the halogen atoms (bromine and iodine) would be expected to be surrounded by regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the pyridine ring would likely exhibit positive electrostatic potential. This mapping is invaluable for predicting how the molecule will interact with other reagents, guiding the understanding of its intermolecular interactions and reactivity in various chemical processes.

Prediction of Regioselectivity and Reaction Pathways

Computational chemistry plays a vital role in predicting the regioselectivity of reactions involving this compound. By calculating the energies of possible intermediates and transition states for different reaction pathways, researchers can determine the most likely site of reaction. For instance, in cross-coupling reactions, theoretical calculations can predict whether the C-Br or C-I bond is more likely to undergo oxidative addition, a key step in many catalytic cycles. The relative lability of the iodo and bromo substituents is a central question that can be addressed through these computational models. These predictions are essential for designing synthetic routes that selectively target a specific position on the pyridine ring, thereby avoiding the formation of unwanted isomers and improving reaction efficiency.

Spectroscopic Methodologies in Research

Spectroscopic techniques are indispensable for the characterization and structural elucidation of this compound, as well as for monitoring the progress of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of this compound. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, including the methyl group and the protons on the pyridine ring. The chemical shifts, splitting patterns, and integration of the signals allow for the precise assignment of each proton. Similarly, ¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. The distinct chemical shifts for the carbon atoms attached to bromine, iodine, and the methyl group, as well as the other ring carbons, provide unambiguous evidence for the compound's structure. Furthermore, NMR is an effective tool for monitoring the progress of reactions involving this compound, as the appearance of new signals corresponding to the product and the disappearance of reactant signals can be tracked over time.

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 2.5 (approx.) | s |

| ¹H | 7.0 - 8.5 (range) | m |

| ¹³C | 20 (approx.) | |

| ¹³C | 120 - 160 (range) |

(Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table provides approximate ranges.)

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) and the single stable isotope of iodine (¹²⁷I) would result in a distinctive pattern of peaks for the molecular ion and fragment ions containing these halogens. This isotopic signature provides strong evidence for the presence of both bromine and iodine in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations from the methyl group and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Br and C-I stretching vibrations at lower frequencies in the fingerprint region. The presence and position of these bands help to confirm the integrity of the pyridine ring and the presence of the methyl and halogen substituents.

UV-Vis Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly its electronic system. In the context of mechanistic studies, UV-Vis spectroscopy can be utilized to monitor the progress of a reaction, detect the formation of intermediates, and provide insights into the electronic properties of reactants and products.

The pyridine ring itself exhibits characteristic π → π* and n → π* transitions. libretexts.orgresearchgate.net The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are typically of high energy and occur at shorter wavelengths. fiveable.me The n → π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital, are of lower energy and appear at longer wavelengths. libretexts.orgyoutube.com

The presence of bromo, iodo, and methyl substituents on the pyridine ring of this compound would be expected to modify its UV-Vis absorption spectrum compared to unsubstituted pyridine. Halogen substituents can have a complex effect, involving both inductive electron withdrawal and resonance electron donation. The methyl group is an electron-donating group. These substituent effects can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). researchgate.net

In a hypothetical reaction involving this compound, UV-Vis spectroscopy could serve as a valuable tool for mechanistic elucidation. For instance, if the reaction involves the displacement of one of the halogen substituents, a change in the UV-Vis spectrum would be anticipated. The removal of a bromo or iodo group and its replacement with another functional group would alter the electronic structure of the pyridine ring, leading to a shift in the λmax to either a shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelength.

By recording the UV-Vis spectra at different time intervals during a reaction, it is possible to monitor the disappearance of the starting material (this compound) and the appearance of the product. The presence of any stable intermediates might also be detected if their UV-Vis absorption characteristics are distinct from both the reactant and the product.

While no specific experimental data for this compound is available, the following table provides a general illustration of how UV-Vis data for related compounds could be presented.

| Compound | λmax (nm) | Solvent | Reference |

| Pyridine | 254 | Water | researchgate.net |

| 3-Methylpyridine (B133936) | ~262 | Not Specified | researchgate.net |

| 4-Iodopyridine | Not Available | Not Available |

Conclusion and Future Research Directions

Current Achievements in the Synthesis and Reactivity of 2-Bromo-4-iodo-3-methylpyridine

The synthesis of this compound has been documented, notably as an intermediate in the preparation of more complex molecules. A key synthetic route involves the use of this compound in the creation of substituted phenylpropenylpyridine derivatives, which have potential applications in medicine. google.com

While specific, peer-reviewed studies on the comprehensive reactivity of this compound are not abundant, its structure, featuring two different halogen atoms at positions 2 and 4, suggests a rich and varied chemical reactivity. The bromo and iodo substituents have different reactivities, which can be exploited for selective functionalization. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for sequential modifications.

The reactivity of related polyhalogenated pyridines has been explored. For instance, in polyhalogenated pyridines, selective amination can be achieved, often with high efficiency and environmental benefits, such as using water as a solvent. nih.gov This suggests that this compound could undergo selective amination, likely at the more reactive 4-position (iodo-substituted).

Emerging Trends in Pyridine (B92270) Chemistry and its Relevance

The field of pyridine chemistry is continually evolving, with several emerging trends that are highly relevant to a compound like this compound. A major focus is on the development of novel catalytic systems for the functionalization of the pyridine ring. This includes palladium-catalyzed cross-coupling reactions, which have become powerful tools for creating C-C bonds in the synthesis of pharmaceuticals, natural products, and advanced materials. yorku.ca

Another significant trend is the focus on C-H functionalization, which allows for the direct modification of the pyridine ring without the need for pre-installed halogen atoms. nih.gov While this compound is already halogenated, this trend highlights the drive towards more efficient and atom-economical synthetic routes.

Furthermore, the development of methods for the late-stage functionalization of complex molecules is of great interest, particularly in medicinal chemistry. The reactivity of this compound makes it a potentially valuable building block in this context, allowing for the introduction of diverse substituents in the final steps of a synthesis.

Unexplored Synthetic Pathways and Functionalization Opportunities

The unique substitution pattern of this compound opens up several avenues for unexplored synthetic pathways and functionalization. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited.

Sequential Cross-Coupling Reactions: The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, would allow for selective functionalization at the 4-position. The remaining bromo group at the 2-position could then be targeted in a subsequent cross-coupling reaction under different conditions, leading to the synthesis of highly substituted, non-symmetrical pyridine derivatives.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. While a synthetic route to this compound may involve a halogen dance, further exploration of this reaction with this specific substrate could lead to novel isomers that are otherwise difficult to access.

Metal-Halogen Exchange: The bromo and iodo substituents can undergo metal-halogen exchange with organolithium or Grignard reagents, followed by reaction with various electrophiles. The selectivity of this exchange would likely depend on the reaction conditions and the organometallic reagent used, offering further opportunities for controlled functionalization.

Potential for Novel Applications in Chemical Science and Engineering

The structural features of this compound suggest its potential for a range of novel applications, particularly in materials science and medicinal chemistry.

Organic Electronics: Pyridine-containing compounds are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has been a focus of research for its use in thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgresearchgate.net The dihalogenated nature of this compound makes it an excellent scaffold for the synthesis of new pyridine-based materials with tailored electronic properties through sequential cross-coupling reactions.

Medicinal Chemistry: Pyridine is a privileged scaffold in drug discovery. yorku.ca The ability to introduce two different substituents at the 2- and 4-positions of the 3-methylpyridine (B133936) core allows for the creation of diverse molecular libraries for screening against various biological targets. The use of this compound as an intermediate in the synthesis of potential therapeutic agents has already been noted. google.com

Ligand Design: The nitrogen atom of the pyridine ring, along with the potential for introducing various functional groups at the 2- and 4-positions, makes this compound a promising precursor for the design of novel ligands for catalysis and coordination chemistry.

Development of Sustainable and Green Synthesis Methodologies

A growing emphasis in chemical synthesis is the development of sustainable and environmentally friendly processes. For a compound like this compound, this translates to several potential areas of improvement.

Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. Research into using more earth-abundant and less toxic metals, such as iron, copper, or nickel, for these transformations is a key area of green chemistry.

Use of Greener Solvents: Many traditional organic reactions are performed in volatile and often toxic organic solvents. The development of synthetic methods that utilize greener solvents, such as water, ethanol, or supercritical CO2, would significantly improve the environmental footprint of synthesizing and functionalizing this compound. Base-promoted amination of polyhalogenated pyridines in water has already been shown to be a viable and environmentally benign approach. nih.gov

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov Applying these technologies to the synthesis and functionalization of this compound could lead to more sustainable processes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-iodo-3-methylpyridine with high yield and purity?

Answer: The most efficient method involves low-temperature lithiation followed by sequential halogenation. Key steps include:

- Lithiation : At -70°C, 2-bromo-3-methylpyridine is treated with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF to generate a reactive pyridinyllithium intermediate .

- Halogenation : Addition of ZnCl₂ stabilizes the intermediate, followed by iodination with iodine at -70°C to -60°C. This achieves >85% yield with minimal byproducts. Reaction monitoring via TLC or HPLC is critical to confirm completion .

- Workup : Quenching with saturated NH₄Cl and extraction with ethyl acetate ensures high purity (>98% by NMR).

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR (in CDCl₃) confirm substitution patterns (e.g., methyl at C3, bromine at C2, iodine at C4).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H] at m/z 297.88).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves halogen positioning .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-iodination or demethylation) be minimized during synthesis?

Answer:

- Temperature Control : Maintaining reaction temperatures below -60°C suppresses side reactions like demethylation .

- Stoichiometric Precision : Use 1.1 equivalents of ZnCl₂ to stabilize intermediates and prevent over-iodination.

- Reagent Order : Sequential addition of ZnCl₂ before iodine reduces undesired C3-methyl group reactivity .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Density Functional Theory (DFT) predicts electron density distribution, showing higher reactivity at C4-iodine due to lower LUMO energy (-2.3 eV vs. -1.8 eV at C2-bromine) .

- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys, Pistachio) suggest viable coupling partners (e.g., Suzuki-Miyaura with arylboronic acids) and optimal Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How to resolve contradictions in regioselectivity when using different coupling catalysts (e.g., Pd vs. Cu)?

Answer:

- Mechanistic Analysis : Pd catalysts favor C4-iodine substitution via oxidative addition, while Cu(I) promotes Ullman-type coupling at C2-bromine.

- Kinetic Studies : Monitor reaction progress via F NMR (if using fluorinated substrates) to identify dominant pathways. Adjust ligand systems (e.g., XPhos for Pd) to steer selectivity .

Q. What strategies mitigate halogen scrambling during storage or reaction conditions?

Answer:

Q. How to optimize reaction conditions for tandem halogenation and functionalization?

Answer:

- One-Pot Synthesis : After iodination, directly add coupling partners (e.g., Grignard reagents) without isolating intermediates.

- Catalyst Screening : Test bimetallic systems (e.g., Pd/Cu) for sequential C-I and C-Br activation. Use DOE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for cross-coupling reactions involving this compound?

Answer:

- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), base strength (Cs₂CO₃ vs. K₃PO₄), and catalyst purity.

- Byproduct Identification : Use LC-MS to detect dehalogenated products (e.g., 3-methylpyridine) or homocoupling byproducts. Adjust ligand-to-metal ratios to suppress undesired pathways .

Application-Oriented Questions

Q. What are the emerging applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibitor Development : The iodine at C4 enables radiofluorination (via F) for PET tracer synthesis.

- Fragment-Based Drug Design : Its methyl group at C3 serves as a hydrophobic anchor in binding pockets. Use SPR (Surface Plasmon Resonance) to screen fragment libraries .

Q. How is this compound utilized in materials science for optoelectronic devices?

Answer:

- Coordination Polymers : React with AgNO₃ to form luminescent coordination networks (λem = 450 nm).

- OLED Precursors : Suzuki coupling with carbazole derivatives generates hole-transporting materials. Characterize via cyclic voltammetry to assess HOMO/LUMO levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.